![molecular formula C22H26N4O4 B3866433 N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide](/img/structure/B3866433.png)
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide
Overview
Description
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide, also known as IBE, is a chemical compound that has been widely studied for its potential applications in various fields, including medicine and materials science.
Mechanism of Action
The mechanism of action of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to induce apoptosis and inhibit cell proliferation by targeting the Akt/mTOR signaling pathway. In viral infections, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to inhibit viral replication by targeting the viral polymerase.
Biochemical and Physiological Effects:
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of viral replication. In addition, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to exhibit antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide in lab experiments is its relatively low cost and ease of synthesis. However, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide is also known to be unstable in certain conditions, which can make it difficult to work with. In addition, the mechanism of action of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide. One area of interest is the development of new synthetic methods for N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide and related compounds. Another area of interest is the investigation of the potential applications of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide in materials science, such as the synthesis of new functional materials. Finally, there is also potential for further research on the mechanism of action of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide and its potential applications in medicine.
Scientific Research Applications
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been extensively studied for its potential applications in various fields, including medicine and materials science. In medicine, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to exhibit anticancer, antiviral, and antimicrobial properties. In materials science, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
properties
IUPAC Name |
N,N'-bis[(E)-(2-propan-2-yloxyphenyl)methylideneamino]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-15(2)29-19-11-7-5-9-17(19)13-23-25-21(27)22(28)26-24-14-18-10-6-8-12-20(18)30-16(3)4/h5-16H,1-4H3,(H,25,27)(H,26,28)/b23-13+,24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZUMNSOCUXHAQ-RNIAWFEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=NNC(=O)C(=O)NN=CC2=CC=CC=C2OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC1=CC=CC=C1/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[(E)-(2-propan-2-yloxyphenyl)methylideneamino]oxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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